

# Tofacitinib Application in Celiac Disease Research Models: Application Notes and Protocols

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## Introduction

Celiac disease is an immune-mediated inflammatory disorder of the small intestine triggered by dietary gluten in genetically susceptible individuals. The pro-inflammatory cytokine Interleukin-15 (IL-15) is a key driver of the tissue-destructive pathology in celiac disease, making it a valuable therapeutic target.<sup>[1][2]</sup> Tofacitinib, a pan-Janus kinase (JAK) inhibitor, effectively abrogates IL-15 signaling and has shown efficacy in preclinical models that mimic celiac disease manifestations.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the use of tofacitinib in a relevant celiac disease research model.

## Featured Research Model: T3b-hIL-15 Transgenic Mouse

The T3b-hIL-15 transgenic (Tg) mouse model is a valuable tool for studying celiac disease pathology. These mice overexpress human IL-15 specifically in enterocytes, recapitulating many key features of the human disease, including:

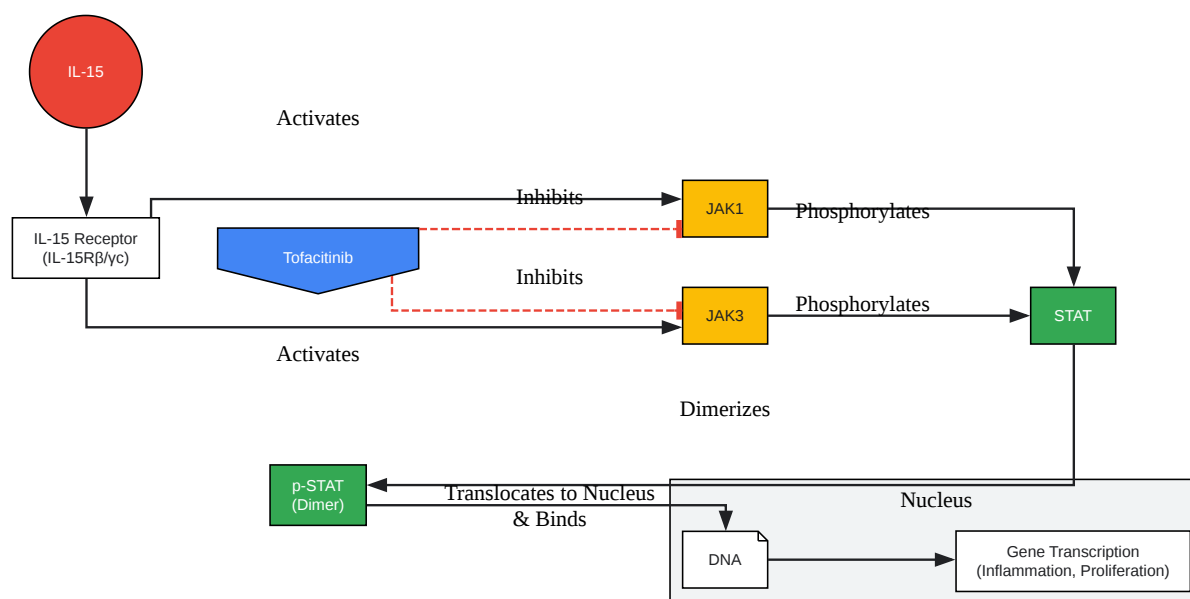
- Villous atrophy and severe duodeno-jejunal inflammation.<sup>[3]</sup>
- Extensive infiltration of activated NK-like CD8<sup>+</sup> T cells in the intestinal mucosa.<sup>[1][3]</sup>

- Presence of autoantibodies, including those against tissue transglutaminase 2.[1]
- Both T and B cell-mediated pathological effects characteristic of celiac disease.[1]

It is important to note that this model does not exhibit gluten sensitivity but displays IL-15-driven intestinal pathology, making it particularly useful for evaluating therapies targeting the IL-15 signaling pathway.[4]

## Tofacitinib's Mechanism of Action in the IL-15 Pathway

Tofacitinib is a small molecule inhibitor of Janus kinases (JAKs). The binding of IL-15 to its receptor complex activates JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[4] Activated STATs then translocate to the nucleus to regulate gene expression, promoting inflammation and lymphocyte proliferation. Tofacitinib blocks the phosphorylation and activation of STATs by inhibiting JAK1 and JAK3, thereby disrupting the downstream signaling cascade of IL-15.[4][5]



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**Caption:** Tofacitinib inhibits the IL-15 signaling pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from a 42-day course of tofacitinib treatment (30 mg/kg/day) in the T3b-hIL-15 Tg mouse model.[4]

Table 1: Effect of Tofacitinib on Peripheral Blood T-Lymphocyte Subsets

| Cell Population        | Sham-Treated T3b-hIL-15 Tg | Tofacitinib-Treated T3b-hIL-15 Tg | Wild Type Control |
|------------------------|----------------------------|-----------------------------------|-------------------|
| CD4+ T Cells (%)       | Dramatically Reduced       | Restored to Normal Levels         | Normal Levels     |
| CD8+ T Cells (%)       | Markedly Expanded          | Reduced to Normal Levels          | Normal Levels     |
| CD8+NKG2D+ T Cells (%) | Significantly Increased    | Ablated                           | Low Levels        |

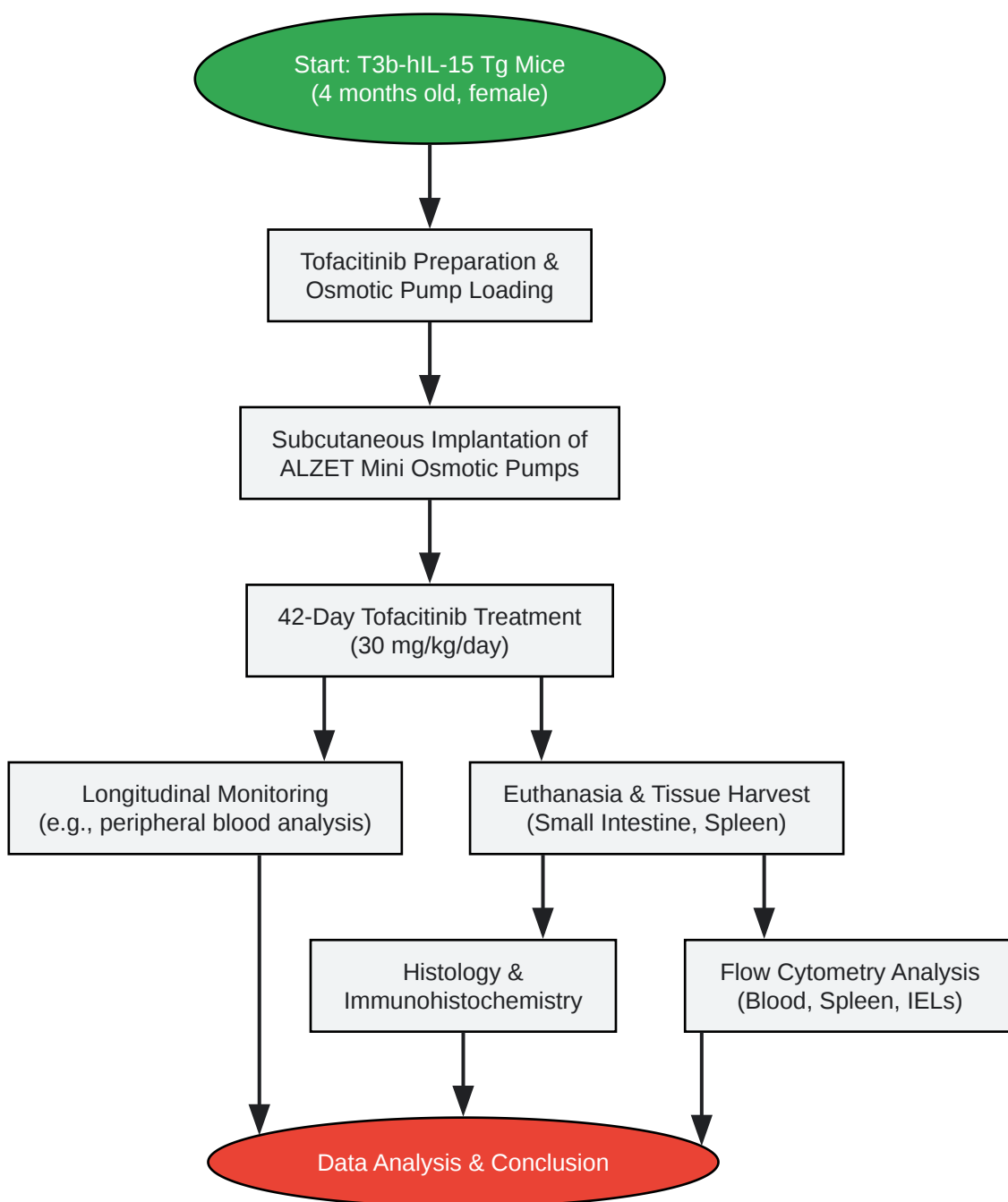
Table 2: Effect of Tofacitinib on Intraepithelial T-Lymphocytes (IELs)

| Cell Population          | Sham-Treated T3b-hIL-15 Tg | Tofacitinib-Treated T3b-hIL-15 Tg | Wild Type Control |
|--------------------------|----------------------------|-----------------------------------|-------------------|
| CD3+ T Cell Infiltration | Extensive                  | Markedly Reduced                  | Minimal           |
| CD8+NKG2D+ IELs (%)      | Significantly Increased    | Ablated                           | Low Levels        |

Table 3: Histological and Systemic Effects of Tofacitinib Treatment

| Parameter                       | Sham-Treated T3b-hIL-15 Tg    | Tofacitinib-Treated T3b-hIL-15 Tg       |
|---------------------------------|-------------------------------|---|
| Intestinal Villous Architecture | Profound blunting and atrophy | Lasting reversal to normal architecture |
| Visceral Adiposity              | Normal                        | Increased omental fat accumulation      |

## Experimental Protocols



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**Caption:** Experimental workflow for tofacitinib efficacy testing.

## Protocol 1: Tofacitinib Preparation and In Vivo Administration

Objective: To prepare and administer tofacitinib to T3b-hIL-15 Tg mice using osmotic pumps for continuous delivery.

#### Materials:

- Tofacitinib (e.g., from LC Laboratories)
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol (PEG) 300, sterile
- Sterile water
- ALZET mini osmotic pumps (Model 2006)
- 4-month-old female T3b-hIL-15 Tg mice

#### Procedure:

- Tofacitinib Solution Preparation:
  - Dissolve tofacitinib in a sterile vehicle solution consisting of 50% DMSO, 10% PEG 300, and 40% water.[\[4\]](#)
  - The final concentration should be calculated based on the pump's flow rate and the desired dosage of 30 mg/kg/day.
- Osmotic Pump Loading:
  - Following the manufacturer's instructions, fill the ALZET mini osmotic pumps with the prepared tofacitinib solution.
- Surgical Implantation:
  - Anesthetize the 4-month-old female T3b-hIL-15 Tg mice.
  - Make a small incision and subcutaneously implant the loaded osmotic pumps dorsally between the scapulae.[\[4\]](#)
  - Suture the incision and monitor the mice for post-operative recovery.
- Treatment Duration:

- The pumps will deliver the tofacitinib solution continuously for 42 days (6 weeks).[4]
- House the mice under standard conditions for the duration of the experiment.
- A sham-treated control group should be implanted with pumps containing the vehicle solution only.

## Protocol 2: Lymphocyte Isolation and Flow Cytometry

Objective: To isolate lymphocytes from peripheral blood and the small intestine for phenotypic analysis by flow cytometry.

Materials:

- Ficoll density gradient medium
- Phosphate-buffered saline (PBS)
- RPMI-1640 medium
- Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-NKG2D)
- Flow cytometer (e.g., BD FACSCanto II)
- Flow cytometry analysis software (e.g., FlowJo)

Procedure:

- Peripheral Blood Lymphocyte Isolation:
  - Collect blood from the retro-orbital plexus of living mice at various time points or via cardiac puncture from euthanized mice.
  - Isolate lymphocytes using Ficoll density gradient centrifugation according to standard protocols.
- Intraepithelial Lymphocyte (IEL) Isolation:
  - Euthanize mice and harvest the small intestine.

- Isolate IELs from the intestinal epithelium using established protocols, which typically involve mechanical disruption and density gradient centrifugation.
- Flow Cytometric Staining:
  - Resuspend isolated lymphocytes in staining buffer (e.g., PBS with 2% FBS).
  - Incubate cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, NKG2D) for 30 minutes at 4°C in the dark.
  - Wash the cells to remove unbound antibodies.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.
  - Analyze the data using flow cytometry software. Gate on the CD3+ population to analyze T cell subsets (CD4+ and CD8+). Further, gate on the CD8+ population to quantify NKG2D expression.[\[4\]](#)

## Protocol 3: Immunohistochemistry for CD3+ T Cell Infiltration

Objective: To assess the infiltration of CD3+ T cells in the small intestinal tissue.

Materials:

- 4% paraformaldehyde (PFA)
- Paraffin
- Microtome
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer)
- Primary antibody: Rabbit polyclonal anti-CD3



- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin for counterstaining
- Microscope

Procedure:

- Tissue Preparation:
  - Harvest the proximal small intestine and fix in 4% PFA.[\[4\]](#)
  - Embed the fixed tissue in paraffin.
  - Cut 4-micrometer sections and mount them on slides.[\[4\]](#)
- Staining:
  - Deparaffinize the tissue sections using xylene and rehydrate through a graded ethanol series.[\[4\]](#)
  - Perform antigen retrieval according to standard protocols.
  - Incubate the sections with a rabbit polyclonal antibody against CD3.[\[4\]](#)
  - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
  - Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
  - Counterstain with hematoxylin to visualize cell nuclei.
- Imaging and Analysis:
  - Dehydrate the slides, clear with xylene, and mount with a coverslip.

- Examine the slides under a microscope to evaluate the degree of CD3+ T cell infiltration in the intestinal epithelium and lamina propria.

## Potential Side Effects and Considerations

A notable side effect observed in the T3b-hIL-15 Tg mice treated with tofacitinib was the development of visceral adiposity, characterized by the accumulation of omental fat.[2] This underscores the importance of continued evaluation of the drug's impact on lipid metabolism in future studies.[2] Researchers should monitor for this and other potential off-target effects during their experiments.

## Conclusion

Tofacitinib demonstrates significant efficacy in reversing the pathological manifestations in the IL-15-driven T3b-hIL-15 Tg mouse model, highlighting its potential as a therapeutic modality for refractory celiac disease.[2] The protocols and data presented here provide a framework for researchers to utilize this model and compound to further investigate the mechanisms of celiac disease and explore novel therapeutic strategies.

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